ethyl 5-{[1,1'-biphenyl]-4-amido}-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Description
- Chemical Structure : The compound consists of a thieno[3,4-d]pyridazine core with a fluorophenyl group, a phenylbenzoyl amino group, and an ethyl carboxylate ester. The specific arrangement of these functional groups contributes to its properties and potential applications .
Synthesis Analysis
The synthesis of this compound involves several steps, including condensation reactions and functional group modifications. For instance, Ethyl (4-fluorobenzoyl)acetate can serve as a precursor, leading to the formation of the desired product. Researchers have explored various synthetic routes to obtain this compound, aiming for high yields and purity .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate reveals its intricate arrangement of atoms. The fluorophenyl and phenylbenzoyl amino groups contribute to its chemical reactivity and potential interactions with biological targets. Analyzing its three-dimensional conformation and bond angles provides insights into its stability and binding properties .
Chemical Reactions Analysis
- Condensation Reactions : Reacting with benzofurazan oxide yields 2-(carboethoxy)-3-(4’-fluoro)phenylquinoxaline-1,4-dioxide, which has potential applications .
- Conia-ene Reactions : These reactions lead to methylenecyclopentane derivatives .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Anticancer Activity
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate, due to its complex structure, has potential applications in various fields of scientific research, especially in the synthesis of novel compounds with therapeutic applications. While specific information on this compound was not directly found, research on structurally similar compounds offers insight into the scientific applications of such molecules, particularly in the synthesis of anticancer and antimicrobial agents.
Novel Anticancer Agents Synthesis
A study conducted by Gad et al. (2020) demonstrated the synthesis of compounds based on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, showcasing the potential of these compounds in inducing apoptosis in breast cancer cells. This research emphasizes the role of such compounds in developing anticancer therapeutics, with specific compounds displaying significant antiproliferative potential and inducing apoptosis in vitro, as well as showing promising results in in vivo tumor mass reduction. This work highlights the potential application of complex ethyl compounds in cancer research, suggesting a similar pathway for the exploration of Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate in scientific research aimed at discovering new anticancer agents (Gad et al., 2020).
Antimicrobial Applications
Further, the compound’s structural complexity and the presence of thieno[3,4-d]pyridazine moiety suggest its potential in antimicrobial applications. Studies on similar thieno[2,3-d]pyrimidine compounds have revealed antimicrobial activity, indicating that ethyl compounds with complex heterocyclic structures could serve as bases for synthesizing new antimicrobial agents. This aligns with research by Hemdan and Abd El-Mawgoude (2015), where thieno[2,3-d]-pyrimidine derivatives exhibited antimicrobial properties, suggesting the potential for Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate to be investigated for similar applications (Hemdan & Abd El-Mawgoude, 2015).
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20FN3O4S/c1-2-36-28(35)24-22-16-37-26(23(22)27(34)32(31-24)21-14-12-20(29)13-15-21)30-25(33)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-16H,2H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQQCERQOFWJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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